Corilagin Corilagin Corilagin is an ellagitannin with a hexahydroxydiphenoyl group bridging over the 3-O and 6-O of the glucose core. It has a role as an antihypertensive agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, a non-steroidal anti-inflammatory drug and an antioxidant. It is an ellagitannin and a gallate ester.
Corilagin is a natural product found in Euphorbia prostrata, Phyllanthus tenellus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 23094-69-1
VCID: VC21326048
InChI: InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1
SMILES:
Molecular Formula: C27H22O18
Molecular Weight: 634.5 g/mol

Corilagin

CAS No.: 23094-69-1

Cat. No.: VC21326048

Molecular Formula: C27H22O18

Molecular Weight: 634.5 g/mol

* For research use only. Not for human or veterinary use.

Corilagin - 23094-69-1

CAS No. 23094-69-1
Molecular Formula C27H22O18
Molecular Weight 634.5 g/mol
IUPAC Name [(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate
Standard InChI InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1
Standard InChI Key TUSDEZXZIZRFGC-XIGLUPEJSA-N
Isomeric SMILES C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O
Canonical SMILES C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O

Chemical Structure and Properties

Corilagin possesses a distinctive molecular structure characterized by a glucose core with a hexahydroxydiphenoyl group bridging the 3-O and 6-O positions . Its chemical formula is C27H22O18 with a molecular weight of 634.46 g/mol . The compound features multiple hydroxyl groups that contribute to its biological activities, particularly its antioxidant properties .

The physicochemical properties of corilagin are summarized in the following table:

PropertyValue
Chemical FormulaC27H22O18
Molecular Weight634.46 g/mol
Physical FormOff-white solid
Melting Point>200°C (with decomposition)
Density2.11±0.1 g/cm³ (Predicted)
Water SolubilitySoluble (1mg/mL, clear, colorless)
pKa7.53±0.70 (Predicted)
Storage ConditionsInert atmosphere, 2-8°C
StabilityHygroscopic

Structurally, corilagin functions as an angiotensin-converting enzyme (ACE) inhibitor, contributing to its antihypertensive properties . Its structure allows it to interact with various biological targets, explaining its diverse therapeutic effects . The multiple hydroxyl groups in corilagin's structure play a crucial role in its antioxidant activity, as the number of hydroxyl groups in polyphenols is often correlated with their antioxidant potential .

Natural Sources and Distribution

Corilagin is widely distributed across various plant species, many of which have been used in traditional medicine systems worldwide. The compound is predominantly found in plants belonging to several botanical families, including Euphorbiaceae, Geraniaceae, and Fabaceae .

Notable plant sources of corilagin include:

  • Caesalpinia coriaria (dividivi) - the original source from which it was first isolated

  • Euphorbia prostrata - a medicinal plant used in traditional practices

  • Phyllanthus tenellus - a species known for hepatoprotective properties

  • Euphorbia phyllanthus - a plant with documented ethnopharmacological uses

  • Geranium wilfordii Maxim - a source of high-purity corilagin

The concentration of corilagin varies significantly among different plant parts and species, with some traditional medicinal plants containing particularly high concentrations . The widespread natural distribution of corilagin across diverse plant families suggests its evolutionary importance as a secondary metabolite with protective functions for the host plants .

Pharmacological Activities

Anticancer Activity

Corilagin has emerged as a promising anticancer agent demonstrating significant activity against multiple cancer types both in vitro and in vivo. Research has consistently shown that corilagin can inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth .

The compound exhibits potent anticancer effects against various malignancies, including:

  • Hepatocellular carcinoma: Corilagin shows significant growth inhibition and apoptosis induction in liver cancer cells .

  • Ovarian cancer: Studies with A2780 ovarian cancer cells demonstrate corilagin's ability to inhibit proliferation in a dose-dependent manner .

  • Acute myeloid leukemia: Corilagin significantly inhibits proliferation of HL-60 AML cells and activates the intrinsic mitochondrial apoptosis pathway .

  • Cholangiocarcinoma: Corilagin suppresses tumor growth and downregulates important signaling molecules including Notch1 and mTOR .

  • Breast cancer: Corilagin induces both apoptosis and autophagic cell death through production of intracellular reactive oxygen species .

The IC50 values for corilagin against various cancer cells range from approximately 40-60 μmol/mL, indicating moderate to good anticancer potency . Importantly, studies comparing corilagin with conventional chemotherapeutic agents like 5-fluorouracil (5-FU) show that while 5-FU is more potent at lower concentrations, the effects of corilagin and 5-FU become comparable at higher concentrations (80-100 μmol/mL) .

A significant advantage of corilagin is its selective toxicity toward cancer cells while sparing normal cells. For example, the IC50 values for normal ovarian epithelial cells (IOSE-80) were 263.72 μmol/mL and 174.52 μmol/mL at 24h and 48h respectively, substantially higher than those for ovarian cancer cells .

Anti-inflammatory Activity

Corilagin possesses significant anti-inflammatory properties, which may contribute to its anticancer effects given the established link between chronic inflammation and carcinogenesis . The compound has been shown to suppress various inflammatory mediators and pathways, potentially providing an additional mechanism for its therapeutic effects .

Hepatoprotective Activity

Multiple studies have demonstrated corilagin's ability to protect liver tissue from various forms of damage, including chemical-induced hepatotoxicity . This hepatoprotective effect is attributed partly to corilagin's potent antioxidant properties and its ability to modulate inflammatory responses .

Other Biological Activities

Beyond its anticancer, anti-inflammatory, and hepatoprotective effects, corilagin exhibits additional therapeutic properties:

  • Antimicrobial activity: Corilagin shows significant antistaphylococcal properties with a minimum inhibitory concentration (MIC) of 25 μg/mL .

  • Antihypertensive effects: The compound functions as an ACE inhibitor, contributing to blood pressure regulation .

  • Antidiabetic properties: Studies have indicated potential benefits for metabolic disorders .

  • Antiviral effects: Corilagin inhibits the reverse transcriptase activity of RNA tumor viruses, suggesting potential applications against viral diseases .

This diverse pharmacological profile positions corilagin as a multi-target therapeutic agent with potential applications across various medical conditions .

Anticancer Mechanisms of Corilagin

Cell Cycle Regulation

Corilagin exerts its anticancer effects partly through cell cycle modulation. Studies have consistently demonstrated that corilagin treatment results in G2/M phase arrest in various cancer cell lines . This cell cycle interruption prevents cancer cells from completing division and ultimately leads to cell death. The mechanism involves regulation of cell cycle checkpoint proteins, though the specific molecular targets vary depending on the cancer type .

Apoptosis Induction

One of the primary anticancer mechanisms of corilagin is its ability to induce programmed cell death (apoptosis) in cancer cells. Multiple studies have confirmed this activity across different cancer types .

In HL-60 acute myeloid leukemia cells, corilagin treatment significantly increases the percentage of early and late-stage apoptotic cells in a dose-dependent manner . Western blotting analysis confirms that corilagin activates the intrinsic mitochondrial apoptosis pathway through:

  • Upregulation of pro-apoptotic proteins: Increased expression of cleaved caspase-3 and Bak .

  • Downregulation of anti-apoptotic proteins: Decreased levels of Bcl-xl .

In ovarian cancer A2780 cells, corilagin upregulates the expression of p53, PUMA, BAX, CASPASE9, CASPASE3, and CYTOCHROME C genes, triggering the apoptotic cascade . This multi-target approach to apoptosis induction makes corilagin particularly effective at overcoming the apoptotic resistance common in many cancer types.

Signaling Pathway Modulation

Corilagin targets multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis:

  • TGF-β pathway: Corilagin blocks both the canonical Smad and non-canonical ERK/Akt pathways, which are frequently dysregulated in cancer .

  • Notch signaling: In cholangiocarcinoma, corilagin downregulates Notch1 expression and inhibits related downstream molecules .

  • miRNA regulation: In HL-60 cells, corilagin elevates the expression of tumor suppressor miR-451 while decreasing the mRNA and protein levels of high mobility group protein B1 (HMGB1), the target of miR-451 . Knockdown experiments confirmed that miR-451 is essential for corilagin's antiproliferative effects, indicating regulation of the miR-451/HMGB1 axis as an important mechanism.

  • Autophagy inhibition: Western blotting and immunofluorescence analyses show that corilagin suppresses autophagy in HL-60 cells, accompanied by decreased light chain 3-II (LC3-II) conversion and reduced autophagosomes .

This multi-pathway modulation likely explains corilagin's effectiveness against diverse cancer types and potentially helps overcome resistance mechanisms that might develop against single-target therapies.

Corilagin in Specific Cancer Types

Hepatocellular Carcinoma

Corilagin has shown significant anticancer activity against hepatocellular carcinoma (HCC), one of the most common and aggressive primary liver malignancies . Studies have demonstrated that corilagin inhibits HCC cell proliferation and induces apoptosis through multiple mechanisms .

The compound shows good antitumor activity against HCC while maintaining low toxicity toward normal hepatic cells, making it particularly promising for liver cancer therapy where preserving remaining hepatic function is crucial .

Ovarian Cancer

Studies on A2780 ovarian cancer cells have provided detailed insights into corilagin's effects and mechanisms in this gynecological malignancy. Treatment with corilagin inhibits ovarian cancer cell proliferation in a concentration-dependent manner .

The table below compares the IC50 values of corilagin and 5-FU in ovarian cancer cells versus normal ovarian epithelial cells:

Cell TypeCompoundTreatment Duration (h)IC50 Value (μmol/mL)
A2780 CellsCorilagin2461.32
A2780 CellsCorilagin4847.81
A2780 Cells5-FU2436.46
A2780 Cells5-FU4822.81
IOSE-80 Cells (normal)Corilagin24263.72
IOSE-80 Cells (normal)Corilagin48174.52

This data demonstrates corilagin's selective toxicity toward cancer cells versus normal cells, with IC50 values for normal cells approximately 4-5 times higher than for cancerous cells . The mechanism in ovarian cancer involves regulation of p21-related genes leading to cell cycle alterations, and upregulation of p53, PUMA, BAX, CASPASE9, CASPASE3, and CYTOCHROME C genes, triggering apoptosis .

Acute Myeloid Leukemia

Corilagin exhibits significant antiproliferative activity against the HL-60 acute myeloid leukemia (AML) cell line. Studies using Cell Counting Kit-8 and Carboxyfluorescein Diacetate Succinimidyl Ester assays demonstrate that corilagin inhibits HL-60 cell proliferation in both time- and dose-dependent manners .

The compound's effects on AML cells involve:

  • Apoptosis induction through the intrinsic mitochondrial pathway, with increased cleaved caspase-3 and Bak along with decreased Bcl-xl levels .

  • Autophagy suppression, demonstrated by decreased LC3-II conversion and reduced autophagosomes .

  • Regulation of the miR-451/HMGB1 axis, where corilagin elevates tumor suppressor miR-451 expression while decreasing HMGB1 levels .

These findings suggest potential applications for corilagin in hematological malignancies, which often require novel therapeutic approaches due to resistance development.

Other Cancer Types

Corilagin has demonstrated activity against various other cancer types:

  • Breast cancer: Corilagin induces both apoptosis and autophagic cell death through the production of intracellular reactive oxygen species .

  • Cholangiocarcinoma: The compound suppresses tumor growth in nude mice and downregulates Notch1 and mTOR expression . In vitro studies show that corilagin inhibits proliferation and cell cycle progression, suppresses invasion and migration, and promotes apoptosis in cholangiocarcinoma cells .

  • Glioblastoma: Research suggests corilagin has inhibitory effects on this aggressive brain cancer .

The broad spectrum of anticancer activity suggests corilagin may function through fundamental mechanisms common to multiple cancer types, making it a versatile candidate for further anticancer drug development.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator